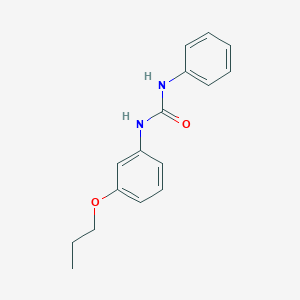![molecular formula C20H23NO5S B267142 Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B267142.png)
Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that was first synthesized in the laboratory and has since been studied extensively for its various properties and applications.
作用機序
The mechanism of action of Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the mechanisms underlying various diseases, including inflammation, oxidative stress, and cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to avoid any adverse effects.
将来の方向性
There are several future directions for research on Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of 2-methoxyethanol with 4-(chloromethyl)benzoic acid to form 4-(2-methoxyethoxy)methyl benzoate. This is then reacted with 2-aminobenzenethiol to form the desired compound. The synthesis of this compound has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
分子式 |
C20H23NO5S |
分子量 |
389.5 g/mol |
IUPAC名 |
methyl 2-[[4-(2-methoxyethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO5S/c1-24-11-12-26-14-9-7-13(8-10-14)18(22)21-19-17(20(23)25-2)15-5-3-4-6-16(15)27-19/h7-10H,3-6,11-12H2,1-2H3,(H,21,22) |
InChIキー |
KUCDWABDLNEJAI-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
正規SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)

![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)
![3-(2-chlorophenyl)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B267078.png)
![4-{[3-(2-chlorophenyl)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267079.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)